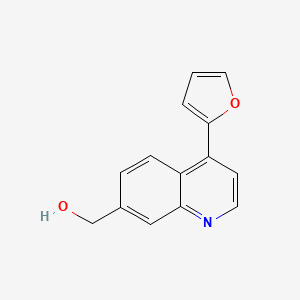
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,4-tetrahidroisoquinolin-5-il)metanosulfonamida es un compuesto que pertenece a la clase de derivados de isoquinolina. Los alcaloides de isoquinolina son un gran grupo de productos naturales conocidos por sus diversas actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(1,2,3,4-tetrahidroisoquinolin-5-il)metanosulfonamida se puede lograr a través de varios métodos. Un enfoque común implica la reacción de feniletilamina con dimetoximaetano en presencia de ácido clorhídrico acuoso a temperaturas elevadas para formar el andamiaje de tetrahidroisoquinolina . Este andamiaje se puede luego funcionalizar aún más para introducir el grupo metanosulfonamida.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto generalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(1,2,3,4-tetrahidroisoquinolin-5-il)metanosulfonamida se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan típicamente agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas para lograr reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, aminas y varios derivados sustituidos, dependiendo de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
N-(1,2,3,4-tetrahidroisoquinolin-5-il)metanosulfonamida tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo por el cual N-(1,2,3,4-tetrahidroisoquinolin-5-il)metanosulfonamida ejerce sus efectos involucra interacciones con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(1,2,3,4-tetrahidroisoquinolin-5-il)metanosulfonamida clorhidrato
- Derivados de 1,2,3,4-tetrahidroisoquinolina
Unicidad
N-(1,2,3,4-tetrahidroisoquinolin-5-il)metanosulfonamida es única debido a sus características estructurales específicas y la presencia del grupo metanosulfonamida, que imparte propiedades químicas y biológicas distintas. En comparación con otros compuestos similares, puede exhibir perfiles de reactividad y actividad biológica diferentes, lo que la hace valiosa para aplicaciones de investigación e industriales específicas .
Propiedades
Fórmula molecular |
C10H14N2O2S |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3 |
Clave InChI |
QBXFQTLJZAJJQN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=CC2=C1CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)






![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)

